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molecular formula C8H15N3 B8736389 2,4-dimethyl-1H-imidazole-1-propanamine CAS No. 2258-25-5

2,4-dimethyl-1H-imidazole-1-propanamine

Cat. No. B8736389
M. Wt: 153.22 g/mol
InChI Key: RHSFCFQRXVEMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04555519

Procedure details

By substituting the appropriate imidazole starting material in the above procedure, the following intermediates were prepared: 2-methyl-1H-imidazole-1-propanamine; 2-ethyl-1H-imidazole-1-propanamine; 2,4-dimethyl-1H-imidazole-1-propanamine; 2-phenyl-1H-imidazole-1-propanamine; and 4-phenyl-1H-imidazole-1-propanamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
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reactant
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reactant
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Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C=CN=C1.CC1N(CCCN)C=CN=1.C(C1N(CCCN)C=CN=1)C.C[C:28]1[N:29]([CH2:34][CH2:35][CH2:36][NH2:37])[CH:30]=[C:31]([CH3:33])[N:32]=1.C1(C2N(CCCN)C=CN=2)C=CC=CC=1.C1(C2N=CN(CCCN)C=2)C=CC=CC=1>>[CH3:33][C:31]1[N:32]=[CH:28][N:29]([CH2:34][CH2:35][CH2:36][NH2:37])[CH:30]=1

Inputs

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Type
reactant
Smiles
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reactant
Smiles
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reactant
Smiles
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the following intermediates were prepared

Outcomes

Product
Name
Type
Smiles
CC=1N=CN(C1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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